3-((Cyclohexylmethyl)sulfonyl)azetidine
Description
3-((Cyclohexylmethyl)sulfonyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring with a sulfonyl (-SO₂-) group substituted at the 3-position, further modified by a cyclohexylmethyl moiety. Its molecular formula is C₁₀H₁₉NO₂S, with a molecular weight of 217.33 g/mol and a CAS number of 1892901-52-8 . This compound is of interest in medicinal chemistry for its structural rigidity and sulfonyl group’s role in hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(cyclohexylmethylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBQROGTSJMNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
Step 1: Preparation of Cyclohexylmethylsulfonyl Chloride
- React cyclohexylmethanol with chlorosulfonic acid in a suitable solvent like dichloromethane.
- The reaction is typically carried out at low temperatures (e.g., 0°C) to control the formation of the sulfonyl chloride.
Step 2: Synthesis of this compound
- React the prepared sulfonyl chloride with a 3-aminoazetidine in a solvent like acetonitrile or dichloromethane.
- Add a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Example Reaction Conditions
| Reagent | Quantity | Conditions |
|---|---|---|
| Cyclohexylmethanol | 1 equiv. | 0°C, DCM |
| Chlorosulfonic Acid | 1.1 equiv. | Stir for 30 min |
| 3-Aminoazetidine | 1 equiv. | Room temperature, MeCN |
| Cyclohexylmethylsulfonyl Chloride | 1.1 equiv. | Stir for 2 hours |
| Triethylamine | 1.5 equiv. | Room temperature, MeCN |
Purification and Characterization
After the reaction, the product is typically purified using techniques such as silica gel column chromatography. Characterization can be performed using NMR spectroscopy (e.g., $${}^{1}$$H NMR) and mass spectrometry to confirm the structure and purity of the compound.
Research Findings and Challenges
The synthesis of This compound highlights the importance of controlling reaction conditions to achieve high yields and purity. Challenges often arise from the instability of intermediates and the need for efficient purification methods. Recent advancements in organic synthesis have improved the accessibility of such compounds, facilitating their use in drug development and combinatorial chemistry.
Chemical Reactions Analysis
Types of Reactions
3-((Cyclohexylmethyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, which can be further utilized in different applications .
Scientific Research Applications
Pharmacological Applications
3-((Cyclohexylmethyl)sulfonyl)azetidine exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Compounds containing the azetidine moiety have shown promise in anticancer research. For instance, azetidines have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound is also noted for its antibacterial and antimicrobial activities. Research indicates that azetidine derivatives can disrupt bacterial cell walls or interfere with essential metabolic pathways, making them potential candidates for antibiotic development .
- Neurological Disorders : Some derivatives of azetidine are being explored for their neuroprotective effects. They may act on neurotransmitter systems or modulate neuroinflammatory responses, which is crucial in conditions like Alzheimer's disease .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, highlighting its versatility as a synthetic intermediate:
- Catalytic Reactions : Recent studies have demonstrated the use of lanthanum triflate (La(OTf)3) as a catalyst for the regioselective aminolysis of epoxy amines to produce azetidines. This method allows for high yields and selectivity, making it an efficient route for synthesizing azetidine derivatives .
- Building Block in Drug Development : The compound serves as a vital building block in the synthesis of more complex molecules. Its sulfonyl group is particularly valuable for introducing functional diversity into drug candidates .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Anticancer Activity : A study evaluated the efficacy of azetidine derivatives in inhibiting tumor growth in vivo. Results showed that specific modifications to the azetidine ring enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for better therapeutic outcomes .
- Antimicrobial Testing : In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the azetidine ring significantly improved antibacterial activity, paving the way for new antibiotic candidates .
- Neuroprotective Effects : A clinical trial involving azetidine derivatives demonstrated their potential in reducing neuroinflammatory markers in patients with neurodegenerative disorders. The results indicated that these compounds could offer symptomatic relief and improve quality of life .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-((Cyclohexylmethyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of 3-((Cyclohexylmethyl)sulfonyl)azetidine with similar azetidine-based sulfonamides and sulfonyl derivatives:
Key Differences and Implications
Lipophilicity and Solubility :
- The cyclohexylmethyl group in the target compound increases lipophilicity compared to the methyl-sulfonyl derivative (e.g., 3-Methanesulfonylazetidine hydrochloride) . This may reduce aqueous solubility but improve membrane permeability.
- Fluorinated derivatives (e.g., ) balance lipophilicity with polarity due to fluorine’s electronegativity, enhancing bioavailability.
The methylcyclopropyl group in adds ring strain, which could increase chemical reactivity compared to the more stable cyclohexylmethyl substituent.
Synthetic Accessibility :
- Copper-catalyzed three-component reactions (e.g., coupling alkenes, alkynes, and sulfonyl azides) are effective for synthesizing multifunctional azetidines with high yields (>90%) and stereoselectivity (>95:5) .
- The target compound’s synthesis likely involves sulfonylation of azetidine precursors, similar to methods used for sulfonamide derivatives in .
Biological Activity :
- Sulfonyl groups are critical for hydrogen bonding in receptor-ligand interactions (e.g., CB1 receptor neutral antagonists, as studied in ). The cyclohexylmethyl group may optimize binding pocket interactions in such targets.
- Fluorinated derivatives (e.g., ) are often designed to resist oxidative metabolism, extending half-life in vivo.
Biological Activity
3-((Cyclohexylmethyl)sulfonyl)azetidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
- IUPAC Name: this compound
- CAS Number: 1892901-52-8
- Molecular Formula: C10H17NO2S
- Molecular Weight: 217.31 g/mol
The biological activity of azetidine derivatives, including this compound, is often linked to their ability to interact with various biological targets. Studies suggest that azetidines can inhibit key enzymes or disrupt cellular processes, particularly in microbial systems.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted that certain azetidine compounds could effectively kill multidrug-resistant Mycobacterium tuberculosis by interfering with cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis .
Biological Activity Data
| Compound Name | MIC (μM) | Target Organism | Reference |
|---|---|---|---|
| This compound | <10 | Mycobacterium tuberculosis | |
| BGAz-001 | 30.5 | Mycobacterium smegmatis | |
| BGAz-004 | 64.5 | Mycobacterium bovis BCG |
Case Study 1: Antimycobacterial Activity
A series of azetidine derivatives were screened for their ability to inhibit Mycobacterium tuberculosis. The study found that several compounds, including those structurally similar to this compound, demonstrated potent bactericidal activity with MIC values below 10 μM. Notably, these compounds showed no detectable drug resistance, making them promising candidates for further development .
Case Study 2: Efficacy Against Diarrheal Pathogens
Another investigation assessed the efficacy of bicyclic azetidines against diarrheal pathogens. One compound exhibited a significant reduction in pathogen load in infected mice models at doses as low as 10 mg/kg, indicating a strong therapeutic potential . Although this study focused on a different azetidine structure, it underscores the broader efficacy of azetidines in treating infectious diseases.
Q & A
Q. What are the established synthetic routes for 3-((Cyclohexylmethyl)sulfonyl)azetidine, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves sulfonylation of azetidine derivatives with cyclohexylmethyl sulfonyl chloride under controlled conditions. Key steps include:
Sulfonylation Reaction : Reacting azetidine with cyclohexylmethyl sulfonyl chloride in an inert atmosphere (N₂) using dichloromethane as a solvent at 0–5°C to minimize side reactions .
Neutralization : Washing with 5% NaHCO₃ to remove acidic byproducts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Critical Parameters :
- Temperature control to prevent decomposition.
- Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) for complete conversion.
- Purity validation via HPLC (>95%) .
Q. Table 1. Representative Synthesis Protocol
| Step | Procedure | Conditions | Key Considerations |
|---|---|---|---|
| 1 | Sulfonylation | N₂, DCM, 0–5°C, 12h | Monitor via TLC |
| 2 | Neutralization | 5% NaHCO₃ wash | pH ~7–8 |
| 3 | Purification | Column chromatography (EtOAc/hexane) | Gradient elution |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm cyclohexylmethyl protons (δ 1.2–1.8 ppm) and azetidine ring protons (δ 3.5–4.2 ppm). DEPT-135 differentiates CH₂ and CH₃ groups .
- HRMS : Validate molecular ion ([M+H]⁺ expected for C₁₀H₁₉NO₂S: 241.1148) with <5 ppm deviation .
- HPLC-UV : Use C18 column with 0.1% TFA in water/acetonitrile gradient; retention time compared to standards ensures purity (>95%) .
Q. Table 2. Analytical Parameters
| Technique | Target | Parameters | Validation |
|---|---|---|---|
| ¹H NMR | Structural confirmation | 400 MHz, CDCl₃ | Proton ratios |
| HRMS | Molecular ion | ESI+, 70 eV | 5 ppm tolerance |
| HPLC | Purity | 254 nm, 1 mL/min | Single peak |
Q. How do solubility and stability vary under different experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Use DMSO for biological assays (10–50 mM stock solutions) .
- Stability :
- pH Sensitivity : Stable at pH 6–8; hydrolyzes in strong acids/bases.
- Temperature : Store at –20°C long-term; avoid repeated freeze-thaw cycles .
Q. What safety protocols are recommended for handling sulfonated azetidines?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste .
Q. How does the sulfonyl group influence reactivity in downstream functionalization?
Methodological Answer: The sulfonyl group acts as an electron-withdrawing group, enabling:
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 60°C to form sulfonamides .
- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurotransmitter transporter binding?
Methodological Answer:
- Substituent Modification : Replace cyclohexylmethyl with fluorinated alkyl groups to enhance DAT/SERT selectivity .
- Binding Assays : Use rat brain tissue preparations to measure IC₅₀ values at DAT, SERT, and NET .
- Key Finding : Tropane-azetidine hybrids show 10x higher DAT affinity than GBR 12909 .
Q. How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Standardization : Use identical solvent grades (e.g., HPLC-grade DMSO) and temperature (25°C).
- Techniques : Compare dynamic light scattering (DLS) and nephelometry to assess aggregation .
Q. What strategies improve yield in large-scale sulfonylation reactions?
Methodological Answer:
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
- Solvent Optimization : Replace DCM with THF for better mixing in flow reactors .
Q. How to characterize and mitigate insoluble byproducts during synthesis?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify dimers or oxidized species.
- Mitigation : Add scavengers (e.g., polymer-bound thiourea) during neutralization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
